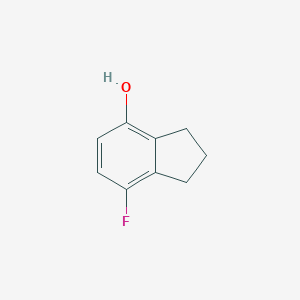

7-Fluoro-2,3-dihydro-1H-inden-4-ol

Vue d'ensemble

Description

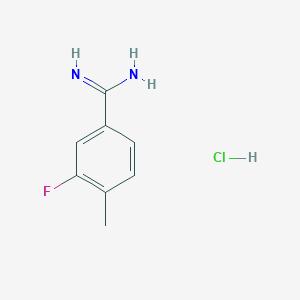

7-Fluoro-2,3-dihydro-1H-inden-4-ol, also known as 7-fluoro-4-indanol, is a chemical compound with the molecular formula C9H9FO . It has a molecular weight of 152.17 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 7-Fluoro-2,3-dihydro-1H-inden-4-ol is 1S/C9H9FO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

7-Fluoro-2,3-dihydro-1H-inden-4-ol is a solid compound . It has a molecular weight of 152.17 . More detailed physical and chemical properties may require further experimental analysis.Applications De Recherche Scientifique

Antibacterial and Antifungal Studies

Specific Scientific Field

Summary of the Application

2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

Methods of Application or Experimental Procedures

A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

Results or Outcomes

The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antimicrobial and Computational Investigation

Specific Scientific Field

Computational Chemistry and Microbiology

Summary of the Application

Two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone motifs were synthesized and studied for their antimicrobial properties .

Methods of Application or Experimental Procedures

The compounds were synthesized by Claisen-Schmidt reaction. The in-depth structural analysis of optimized molecular structures, bond lengths, and bond angles has been discussed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set .

Results or Outcomes

The synthesized compounds were screened for their in-vitro antibacterial and antifungal study. Antibacterial activity was screened against two Gram-negative bacteria, E. coli and P. vulgaris, as well as against two Gram-positive bacteria, S. aureus and B. subtilis, and antifungal activity was evaluated against A. niger and C. albicans. One of the compounds was revealed to be a more effective antibacterial and antifungal agent than the other .

Antiviral Studies

Summary of the Application

Indole derivatives, specifically 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been synthesized and reported as antiviral agents .

Methods of Application or Experimental Procedures

The compounds were prepared and tested for their antiviral activities .

Results or Outcomes

One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Broad Spectrum Biological Activities

Summary of the Application

Imidazole containing compounds, which are similar to indole derivatives, show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and tested for their biological activities .

Results or Outcomes

The compounds showed a broad range of therapeutic activities .

Antiviral Activity

Summary of the Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Safety And Hazards

Propriétés

IUPAC Name |

7-fluoro-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBECZUQIIUUOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571754 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

CAS RN |

161178-24-1 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)